![molecular formula C7H4BrN3O2 B1288857 3-溴-8-硝基咪唑并[1,2-A]吡啶 CAS No. 52310-43-7](/img/structure/B1288857.png)

3-溴-8-硝基咪唑并[1,2-A]吡啶

描述

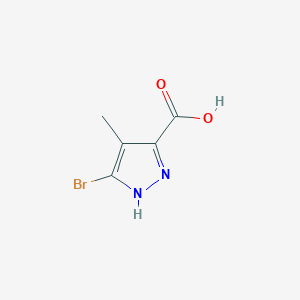

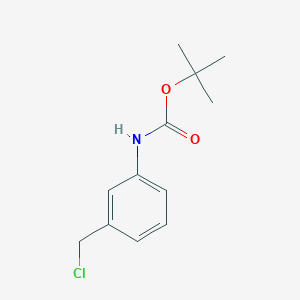

3-Bromo-8-nitroimidazo[1,2-a]pyridine is a chemical compound with the molecular formula C7H4BrN3O2 . It has a molecular weight of 242.03 .

Synthesis Analysis

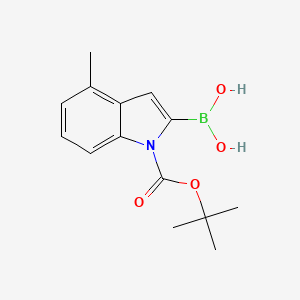

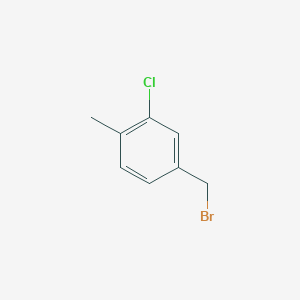

The synthesis of imidazo[1,2-a]pyridines has been a subject of research in recent years . A Suzuki-Miyaura coupling reaction at position 8 of the scaffold was studied and optimized from a 8-bromo-6-chloro-3-nitroimidazo[1,2-a]pyridine substrate .Molecular Structure Analysis

The molecule contains a total of 18 bonds. There are 14 non-H bonds, 12 multiple bonds, 1 rotatable bond, 2 double bonds, 10 aromatic bonds, 1 five-membered ring, 1 six-membered ring, 1 nine-membered ring, 1 nitro group (aromatic), 1 Imidazole, and 1 Pyridine .Chemical Reactions Analysis

The chemical reactions of 3-Bromo-8-nitroimidazo[1,2-A]pyridine have been studied in the context of metal-free direct synthesis of imidazo[1,2-a]pyridines . The reaction output is strongly dependent on the substituents of both reactants, independent of the catalyst used .科学研究应用

Antileishmanial Pharmacophore

Specific Scientific Field

Pharmaceuticals and Medicinal Chemistry

Summary of the Application

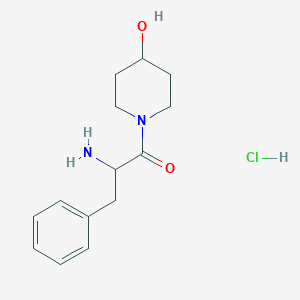

Imidazo[1,2-A]pyridine derivatives have been studied for their potential as antileishmanial agents. A structure-activity relationship (SAR) study was conducted on positions 2 and 8 of the imidazo[1,2-A]pyridine ring .

Methods of Application or Experimental Procedures

The synthesis of 22 new derivatives was carried out and screened on the promatigote and axenic amastigote stages of Leishmania donovani and L. infantum .

Results or Outcomes

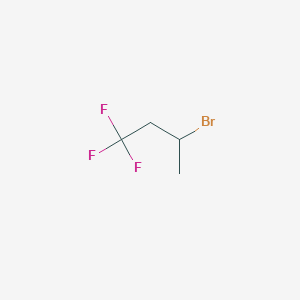

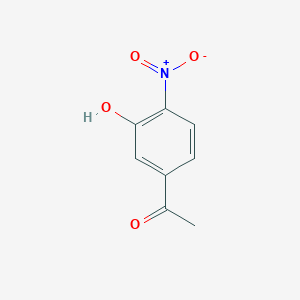

The study led to the discovery of a new antileishmanial hit, 6-chloro-3-nitro-8-(pyridin-4-yl)-2-[(3,3,3-trifluoropropylsulfonyl)methyl]imidazo[1,2-A]pyridine. It displayed low cytotoxicities on both HepG2 and THP1 cell lines (CC50 > 100 µM) associated with a good activity against the intracellular amastigote stage of L. infantum (EC50 = 3.7 µM versus 0.4 and 15.9 µM for miltefosine and fexinidazole, used as antileishmanial drug references) .

Antituberculosis Agents

Summary of the Application

Imidazo[1,2-A]pyridine analogues have been recognized as a “drug prejudice” scaffold for their wide range of applications in medicinal chemistry. They exhibit significant activity against multidrug-resistant TB (MDR-TB) and extensively drug-resistant TB (XDR-TB) .

Methods of Application or Experimental Procedures

Anti-TB compounds of the imidazo[1,2-A]pyridine class were developed based on the structure–activity relationship, mode-of-action, and various scaffold hopping strategies .

Results or Outcomes

The development of imidazo[1,2-A]pyridine analogues has contributed to the renaissance era of TB drug discovery research .

Organic Synthesis

Specific Scientific Field

Organic Chemistry

Summary of the Application

Imidazo[1,2-A]pyridine derivatives are used in organic synthesis. They are synthesized from 2-aminopyridines and acetophenones .

Methods of Application or Experimental Procedures

The synthesis involves a CuI-catalyzed aerobic oxidative process. This reaction is compatible with a broad range of functional groups and enables the formation of alkenyl-substituted imidazoheterocycles by using unsaturated ketones as substrates .

Results or Outcomes

The synthesis of imidazo[1,2-A]pyridines from 2-aminopyridines and acetophenones has been achieved. The process is efficient and tolerates a wide range of functional groups .

Proteomics Research

Specific Scientific Field

Biochemistry and Molecular Biology

Summary of the Application

Imidazo[1,2-A]pyridine derivatives are used in proteomics research .

Methods of Application or Experimental Procedures

The specific methods of application in proteomics research can vary widely depending on the specific research question and experimental design .

Results or Outcomes

The outcomes of proteomics research using imidazo[1,2-A]pyridine derivatives can also vary widely. They can contribute to our understanding of protein structure and function, and can have applications in drug discovery and development .

Catalyst-Free Cascade Process

Summary of the Application

Imidazo[1,2-A]pyridine derivatives are used in a catalyst-free cascade process for the synthesis of 3-arylimidazo[1,2-A]pyridines .

Methods of Application or Experimental Procedures

The synthesis involves a simple and efficient protocol from 2-aminopyridine and 1-bromo-2-phenylacetylene or 1,1-dibromo-2-phenylethene .

Results or Outcomes

The process yields up to 86% of 3-arylimidazo[1,2-A]pyridines .

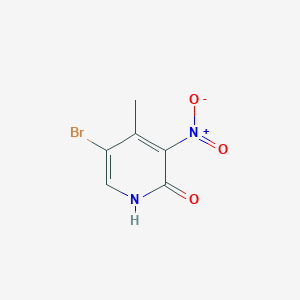

Proteomics Research

Summary of the Application

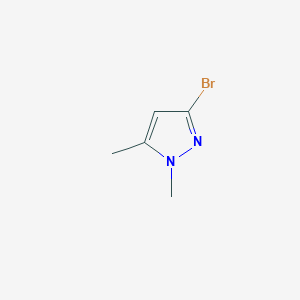

8-Bromo-6-methyl-3-nitroimidazo[1,2-A]pyridine, a derivative of imidazo[1,2-A]pyridine, is used in proteomics research .

Results or Outcomes

The outcomes of proteomics research using 8-Bromo-6-methyl-3-nitroimidazo[1,2-A]pyridine can also vary widely. They can contribute to our understanding of protein structure and function, and can have applications in drug discovery and development .

安全和危害

未来方向

属性

IUPAC Name |

3-bromo-8-nitroimidazo[1,2-a]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrN3O2/c8-6-4-9-7-5(11(12)13)2-1-3-10(6)7/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXGSGWPFHHPIQZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN2C(=CN=C2C(=C1)[N+](=O)[O-])Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70618535 | |

| Record name | 3-Bromo-8-nitroimidazo[1,2-a]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70618535 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Bromo-8-nitroimidazo[1,2-A]pyridine | |

CAS RN |

52310-43-7 | |

| Record name | 3-Bromo-8-nitroimidazo[1,2-a]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70618535 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-bromo-8-nitroimidazo[1,2-a]pyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-Bromobenzo[D]oxazole](/img/structure/B1288781.png)

![6-Bromo-2,3-dimethylimidazo[1,2-a]pyridin-8-ylamine](/img/structure/B1288801.png)

![N-[(2S,3R,4R,5S,6R)-5-[(2S,3R,4R,5S)-5-[(1R)-1,2-dihydroxyethyl]-3,4-dihydroxyoxolan-2-yl]oxy-4-hydroxy-6-(hydroxymethyl)-2-phenylmethoxyoxan-3-yl]acetamide](/img/structure/B1288809.png)